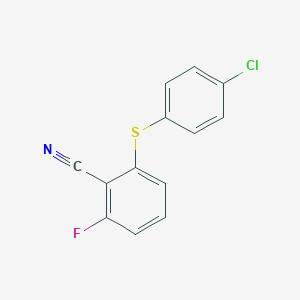

2-Fluoro-6-(4-chlorophenylthio)benzonitrile

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFNS/c14-9-4-6-10(7-5-9)17-13-3-1-2-12(15)11(13)8-16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJFXRCXNMCNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)SC2=CC=C(C=C2)Cl)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371976 | |

| Record name | 2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-12-3 | |

| Record name | 2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Fluoro-6-(4-chlorophenylthio)benzonitrile

Foreword: The Strategic Importance of Fluorinated Benzonitriles

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitrile groups into molecular scaffolds is a cornerstone of rational drug design. The benzonitrile moiety is a prevalent feature in numerous approved pharmaceuticals, contributing to binding affinity and metabolic stability.[1][2] Specifically, fluorinated aromatic compounds are critical intermediates in the synthesis of kinase inhibitors and other targeted therapeutics, where the fluorine atom can modulate electronic properties and improve pharmacokinetic profiles.[3][4]

This guide provides an in-depth, experience-driven walkthrough of the synthesis and characterization of 2-Fluoro-6-(4-chlorophenylthio)benzonitrile (CAS No. 175204-12-3), a compound that embodies these key structural motifs.[5] We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for methodological choices, and the integrated analytical workflow required to ensure the compound's identity and purity. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust and reproducible approach to this valuable chemical entity.

Part 1: The Synthetic Strategy - A Mechanistic Approach

The construction of the target molecule is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is a powerful and widely-used method for forming diaryl thioether bonds, particularly when one of the aromatic rings is "activated" by electron-withdrawing groups.[6][7][8]

Retrosynthetic Analysis & Rationale

Our target molecule consists of two key fragments connected by a sulfur bridge: a 2-fluoro-6-cyanophenyl unit and a 4-chlorophenyl unit. The SNAr strategy involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile.

-

The Electrophile: 2,6-Difluorobenzonitrile is the ideal electrophilic partner. The benzene ring is heavily activated toward nucleophilic attack by the strong inductive and mesomeric electron-withdrawing effects of the two fluorine atoms and the para-disposed nitrile group.[9] In SNAr reactions on activated rings, fluoride is an excellent leaving group.

-

The Nucleophile: 4-Chlorothiophenol serves as the nucleophile precursor. Upon deprotonation with a suitable base, it forms the highly nucleophilic 4-chlorothiophenolate anion, which will attack the electrophilic ring.

The proposed disconnection is therefore at the C-S bond, leading back to commercially available starting materials:

Caption: Retrosynthetic analysis via SNAr.

The SNAr Mechanism in Detail

The reaction proceeds through a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The 4-chlorothiophenolate anion attacks one of the fluorine-bearing carbons (C2 or C6) of 2,6-difluorobenzonitrile. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[8] The negative charge is delocalized across the aromatic ring and onto the electron-withdrawing nitrile group, stabilizing the intermediate.

-

Elimination of Leaving Group: The aromaticity of the ring is restored by the rapid expulsion of a fluoride ion, yielding the final diaryl thioether product.

Field-Proven Synthetic Protocol

This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials before proceeding to workup.

Materials & Equipment:

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser and nitrogen/argon inlet

-

Heating mantle with temperature control

-

Starting Materials: 2,6-Difluorobenzonitrile, 4-Chlorothiophenol

-

Base: Anhydrous Potassium Carbonate (K₂CO₃)

-

Solvent: Anhydrous Dimethylformamide (DMF)

-

Reagents for workup: Ethyl acetate, deionized water, brine

-

Purification: Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,6-difluorobenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (concentration typically 0.2-0.5 M).

-

Nucleophile Addition: Add 4-chlorothiophenol (1.05 eq) to the mixture dropwise at room temperature. A slight excess of the thiophenol ensures complete consumption of the difluoro starting material.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC until the 2,6-difluorobenzonitrile spot is no longer visible (typically 4-8 hours).

-

Workup & Extraction:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure solid.[10]

Part 2: Comprehensive Analytical Characterization

Unambiguous structural confirmation is paramount. A multi-technique approach ensures the identity and purity of the synthesized compound, forming a cohesive and self-validating dataset.

Caption: Integrated workflow for purification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure in solution.[11]

-

¹H NMR: The proton spectrum will reveal signals for two distinct aromatic systems. The protons on the 4-chlorophenyl ring will appear as an AA'BB' system, often simplifying to two distinct doublets in the 7.3-7.6 ppm range. The three protons on the fluorobenzonitrile ring will exhibit more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling, appearing in the 7.0-7.8 ppm range.

-

¹³C NMR: The carbon spectrum will show 13 distinct signals. Key diagnostic peaks include the nitrile carbon (C≡N) around 115 ppm, the carbon directly bonded to fluorine (C-F) which will appear as a large doublet (¹JCF ≈ 250 Hz) in the 160-165 ppm region, and the carbon bonded to sulfur (C-S).

-

¹⁹F NMR: This is a critical experiment for any fluorinated compound.[12][13] A single resonance is expected for the fluorine atom, likely appearing as a multiplet due to coupling with the ortho and meta protons on its ring. The chemical shift provides a highly sensitive probe of the electronic environment around the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the compound.

-

Molecular Ion Peak: For C₁₃H₇Cl¹⁹FNS, the expected monoisotopic mass is approximately 262.99 g/mol .[5] High-Resolution Mass Spectrometry (HRMS) should confirm this mass to within 5 ppm, providing strong evidence for the molecular formula.

-

Isotopic Pattern: A crucial validation point is the presence of a characteristic isotopic pattern for chlorine. The molecular ion will appear as two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio of intensity, which is the natural abundance ratio of the ³⁵Cl and ³⁷Cl isotopes.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[14]

-

Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the region of 2225-2235 cm⁻¹ .[15][16] This is a highly characteristic peak for the nitrile functional group.

-

Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹.[17]

-

Aromatic C=C Stretch: Multiple bands will be observed in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption is expected in the 1200-1250 cm⁻¹ region.[18]

Summary of Expected Analytical Data

| Technique | Parameter | Expected Observation | Justification & Reference |

| ¹H NMR | Chemical Shift (δ) | 7.0 - 7.8 ppm | Aromatic protons on two distinct, substituted rings. |

| ¹³C NMR | C≡N Signal | ~115 ppm | Characteristic chemical shift for a nitrile carbon.[18] |

| C-F Signal | ~162 ppm (¹JCF ≈ 250 Hz) | Large one-bond coupling is characteristic of a C-F bond.[11] | |

| ¹⁹F NMR | Chemical Shift (δ) | Single multiplet | Confirms the presence of a single, proton-coupled fluorine atom.[12] |

| HRMS | [M+H]⁺ | m/z ≈ 264.00 | Corresponds to the molecular formula C₁₃H₈Cl¹⁹FNS⁺. |

| Isotopic Pattern | M and M+2 peaks (3:1 ratio) | Confirms the presence of a single chlorine atom. | |

| IR | C≡N Stretch (ν) | ~2230 cm⁻¹ (sharp, strong) | Diagnostic absorption for the nitrile functional group.[15][16] |

Conclusion

The synthesis of this compound via Nucleophilic Aromatic Substitution is a robust and efficient method, leveraging well-understood principles of physical organic chemistry. The success of the synthesis is validated by a comprehensive suite of analytical techniques, where NMR, MS, and IR spectroscopy each provide a unique and essential piece of structural evidence. This integrated approach, combining sound synthetic strategy with rigorous characterization, provides a reliable pathway for obtaining this valuable chemical intermediate for applications in drug discovery and materials science.

References

-

European Patent Office. (1999). PROCESS FOR THE PREPARATION OF FLUOROBENZYL DERIVATIVES - EP 1114809 A1. Retrieved from [Link]

-

Tao, Q. (2000). Synthesis of 2,6-Difluorobenzonitrile. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (2025). Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing 2,6-difluorobenzonitrile - EP0073372A1.

-

ResearchGate. (2025). Photoinduced Nucleophilic Substitution of Aryl Halides with Potassium Thioacetate – A One‐Pot Approach to Aryl Methyl and Diaryl Sulfides. Retrieved from [Link]

-

Isam K. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Organic Chemistry Portal. Retrieved from [Link]

-

ACS Publications. (2011). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Organic Letters. Retrieved from [Link]

-

Finetech Industry Limited. (n.d.). 2-FLUORO-6-(4-METHYLPHENYLTHIO)BENZONITRILE | CAS: 175204-11-2. Retrieved from [Link]

-

Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing fluorobenzonitriles - US5466859A.

-

Wang, H., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

MDPI. (2019). Current NMR Techniques for Structure-Based Drug Discovery. International Journal of Molecular Sciences. Retrieved from [Link]

-

PubMed. (2017). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Journal of Medicinal Chemistry. Retrieved from [Link]

-

NIH. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

NIH. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 9. 2,6-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 10. Best price/ this compound 97% CAS NO.175204-12-3, CasNo.175204-12-3 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 15. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benzonitrile(100-47-0) IR Spectrum [chemicalbook.com]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. benchchem.com [benchchem.com]

A Comprehensive Spectroscopic Guide to 2-Fluoro-6-(4-chlorophenylthio)benzonitrile

Foreword: On the Nature of Data Presented

In the pursuit of scientific advancement, the characterization of novel chemical entities is paramount. Spectroscopic analysis forms the bedrock of this characterization, providing an unambiguous fingerprint of a molecule's structure. This guide is dedicated to a comprehensive spectroscopic analysis of 2-Fluoro-6-(4-chlorophenylthio)benzonitrile (CAS: 175204-12-3).

It is important to inform the reader that despite a thorough search of scientific databases and commercial supplier information, publicly accessible, experimentally-derived spectra for this specific compound could not be located. Therefore, the data presented within this whitepaper—including NMR chemical shifts, IR absorption frequencies, and mass spectrometry values—are high-fidelity predictions . These predictions are generated based on established principles of spectroscopy, substituent effects derived from empirical data, and analysis of structurally analogous compounds. This approach is intended to serve as a robust, educational framework for researchers, providing a realistic and scientifically-grounded expectation of the spectroscopic data for this molecule.

Molecular Structure and Strategic Overview

The first step in any spectroscopic analysis is a thorough examination of the target molecule's structure. This allows us to deconstruct the molecule into its constituent parts, predict where signals will appear, and devise a logical workflow for confirmation.

Figure 1: Chemical Structure of this compound

Key Structural Features for Analysis:

-

Fluorobenzonitrile Ring: A tri-substituted aromatic ring containing a fluorine (-F), a nitrile (-C≡N), and a thioether linkage. The protons on this ring will exhibit complex splitting patterns due to coupling with each other and the fluorine atom.

-

Chlorophenyl Ring: A di-substituted aromatic ring containing a chlorine (-Cl) atom and the thioether linkage. The symmetry of this ring will lead to a more predictable splitting pattern for its protons.

-

Functional Groups: The nitrile group (-C≡N) will have a very distinct, sharp signal in the IR spectrum. The C-F, C-S, and C-Cl bonds will also have characteristic absorptions in the fingerprint region.

-

Isotopes: The presence of chlorine is critical for mass spectrometry, as its natural isotopic abundance (³⁵Cl:³⁷Cl ≈ 3:1) will produce a characteristic M+2 peak.[1][2]

Our strategy will be to use each technique to confirm a different aspect of the structure, integrating the data for a final, unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can map the atomic connectivity of the molecule.

2.1. Predicted NMR Data

The following data tables represent predicted chemical shifts (δ) in ppm, referenced to a standard (TMS for ¹H/¹³C, CFCl₃ for ¹⁹F), assuming deuterated chloroform (CDCl₃) as the solvent.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assigned Proton | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-4 | 7.65 | t | J = 8.0 Hz | 1H |

| H-3 | 7.48 | dd | J = 8.0, 5.0 Hz | 1H |

| H-5 | 7.20 | d | J = 8.0 Hz | 1H |

| H-2', H-6' | 7.40 | d | J = 8.5 Hz | 2H |

| H-3', H-5' | 7.35 | d | J = 8.5 Hz | 2H |

Causality: The chemical shifts are predicted based on the additive effects of the substituents.[3][4] The nitrile group is electron-withdrawing, deshielding nearby protons. The fluorine atom has a more complex effect, deshielding the meta proton (H-5) but shielding the para proton (H-4) relative to benzene (δ ≈ 7.34 ppm).[5][6] The thioether linkage also contributes to deshielding. On the second ring, the protons ortho to the chlorine (H-3', H-5') and ortho to the sulfur (H-2', H-6') are expected to have similar chemical shifts, potentially creating overlapping doublets.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assigned Carbon | Predicted δ (ppm) | Notes |

|---|---|---|

| C-1' | 135.0 | |

| C-4' | 134.5 | |

| C-2', C-6' | 132.0 | |

| C-3', C-5' | 129.5 | |

| C-4 | 134.0 | |

| C-5 | 128.0 | |

| C-3 | 125.0 | |

| C-6 | 145.0 | d, J(C-F) ≈ 15 Hz |

| C-2 | 162.0 | d, J(C-F) ≈ 250 Hz |

| C-1 | 110.0 | d, J(C-F) ≈ 10 Hz |

| C≡N | 115.5 | |

Causality: Carbons directly attached to electronegative atoms (F, S, Cl) are significantly shifted. The C-F bond results in a large one-bond coupling constant (¹JCF ≈ 250 Hz), which is a definitive diagnostic feature.[7][8] The nitrile carbon appears in a characteristic region around 115 ppm.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Assigned Nucleus | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|

| C2-F | -110 | ddd | J(F,H-3) ≈ 5 Hz, J(F,H-4) ≈ 2 Hz, J(F,H-5) ≈ 8 Hz |

Causality: The chemical shift of fluorine is highly sensitive to its electronic environment.[9][10][11] The observed multiplicity will arise from coupling to the three protons on its own ring, providing direct evidence of its position.

2.2. Experimental Protocol: NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality 1D NMR spectra for a small organic molecule like the topic compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape. This is a critical step for achieving high resolution.[12]

-

Tune and match the probe for the relevant nuclei (¹H, ¹³C, ¹⁹F) to ensure maximum signal sensitivity.

-

-

¹H Spectrum Acquisition:

-

Load a standard 1D proton experiment parameter set.

-

Set the spectral width to cover the expected range (e.g., -1 to 10 ppm).

-

Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.

-

Set the relaxation delay (d1) to 1-2 seconds.

-

Acquire 8 to 16 scans for a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals.

-

-

¹³C Spectrum Acquisition:

-

Load a standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Set the spectral width to cover the expected range (e.g., 0 to 180 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H spectrum.

-

-

¹⁹F Spectrum Acquisition:

-

Load a standard 1D fluorine experiment.

-

Set the spectral width to an appropriate range (e.g., -100 to -120 ppm).

-

Acquire 16 to 64 scans.

-

Process the data as before. No internal standard is typically needed; the spectrometer references it externally.

-

2.3. Visualization: NMR Workflow

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy probes the vibrational frequencies of molecular bonds. It is an exceptionally fast and reliable method for identifying the presence of key functional groups.

3.1. Predicted IR Data

The analysis would be performed using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples.

Table 4: Predicted Characteristic IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| ~3080 | C-H stretch | Aromatic | Medium |

| ~2230 | C≡N stretch | Nitrile | Strong, Sharp |

| ~1580, ~1470 | C=C stretch | Aromatic Ring | Medium-Strong |

| ~1250 | C-F stretch | Aryl-Fluoride | Strong |

| ~1090 | C-S stretch | Thioether | Medium |

| ~830 | C-H bend (oop) | para-disubstituted ring | Strong |

| ~750 | C-Cl stretch | Aryl-Chloride | Medium |

Causality: Each functional group has a characteristic vibrational frequency.[13][14][15] The C≡N triple bond stretch is particularly diagnostic, appearing as a strong, sharp peak in a region where few other signals occur.[16] The C-F and C-Cl stretches are typically strong and found in the complex "fingerprint region" below 1400 cm⁻¹.

3.2. Experimental Protocol: ATR-FTIR Data Acquisition

-

Background Collection:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Use a soft cloth dampened with isopropanol to wipe the surface and allow it to dry completely.

-

With nothing on the crystal, collect a background spectrum. This is a crucial self-validating step that subtracts signals from atmospheric CO₂ and H₂O.[17][18]

-

-

Sample Analysis:

-

Place a small amount of the solid sample (enough to cover the crystal) directly onto the ATR crystal surface.

-

Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal. Poor contact is a common source of poor-quality spectra.[19]

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.

-

-

Cleaning:

-

Retract the press arm and carefully remove the bulk of the sample.

-

Clean the crystal surface with a solvent-dampened cloth as in step 1.

-

Mass Spectrometry (MS): Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula.

4.1. Predicted Mass Spectrometry Data

The analysis would be performed using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

-

Molecular Formula: C₁₃H₇ClFNS

-

Monoisotopic Mass: 262.9971

-

Predicted HRMS Result ([M+H]⁺):

-

Calculated m/z: 264.0049

-

Predicted Found m/z: 264.0051 (within 5 ppm error)

-

-

Key Isotopic Pattern: The presence of one chlorine atom will result in two major peaks for the molecular ion cluster:

-

[M+H]⁺: at m/z 264.0049 (relative intensity ~100%)

-

[M+2+H]⁺: at m/z 266.0020 (relative intensity ~32%)

-

Causality: The ~3:1 ratio of the M and M+2 peaks is a definitive signature for a compound containing a single chlorine atom, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[1][2][20] HRMS instruments can measure mass with enough accuracy (typically < 5 ppm) to distinguish between isobaric formulas.

4.2. Experimental Protocol: LC-MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent such as acetonitrile or methanol.

-

-

Liquid Chromatography:

-

Use a C18 reverse-phase column.

-

Employ a mobile phase gradient, for example: Water with 0.1% formic acid (Solvent A) and Acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might run from 10% B to 95% B over 10 minutes. The formic acid is used to facilitate protonation for ESI.[21][22]

-

-

Mass Spectrometry:

-

Use an ESI source in positive ion mode.

-

Acquire data in full scan mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy.

-

4.3. Visualization: Mass Spectrometry Workflow

Integrated Spectroscopic Analysis: A Unified Conclusion

No single spectroscopic technique provides the complete picture. True structural confirmation comes from the synthesis of all available data, where each piece of information corroborates the others.

The logical flow is as follows:

-

HRMS provides the elemental formula: C₁₃H₇ClFNS.

-

IR Spectroscopy confirms the presence of key functional groups predicted by this formula: a nitrile (2230 cm⁻¹), an aryl-fluoride bond (~1250 cm⁻¹), and aromatic rings.

-

NMR Spectroscopy provides the final, detailed blueprint:

-

The ¹H NMR integration (totaling 7 aromatic protons) and splitting patterns are consistent with the proposed tri-substituted and di-substituted ring systems.

-

The ¹³C NMR shows the correct number of carbon environments (13 distinct signals).

-

The large ¹JCF coupling constant in the ¹³C spectrum and the specific chemical shift and couplings in the ¹⁹F NMR spectrum definitively place the fluorine atom on the benzonitrile ring.

-

Together, the NMR data allow for the complete and unambiguous assignment of the molecule's constitution.

-

Visualization: Integrated Analysis Workflow

References

-

Beeby J, Sternhell S, Hoffmann-Ostenhof T, Pretsch E, Simon W. (1973). Estimation of the Chemical Shifts of Aromatic Protons Using Additive Increments. Analytical Chemistry, 45(8), 1571-1573. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th Edition. John Wiley & Sons. [Link]

-

Gerothanassis, I. P., Barrie, P. J., & Kalodimos, C. G. (2012). Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

-

University of California, Davis. (2023). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Chemistry LibreTexts. [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Stenutz. [Link]

-

Chemistry LibreTexts. (2022). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

-

Martin, G. E., & Zekter, A. S. (2018). Acquiring 1 H and 13 C Spectra. Two-Dimensional NMR Methods for Molecule-Structure Determination. [Link]

-

Chemistry LibreTexts. (2021). 13.3: Isotopes in Mass Spectrometry. Chemistry LibreTexts. [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

-

LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

-

Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between ortho, meta, and para substituted benzene rings? Pearson. [Link]

-

Miyamoto, H., & Hada, M. (2021). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 23(1), 147-155. [Link]

-

Chemistry LibreTexts. (2022). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder. [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Wikipedia. [Link]

-

Michigan State University. (n.d.). IR Spectrum Table. Michigan State University Department of Chemistry. [Link]

-

Stanford University Mass Spectrometry. (2020). Fundamentals: Applications of LC/MS in small molecule drug discovery. Stanford University. [Link]

-

Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. [Link]

-

LCGC International. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS. LCGC International. [Link]

-

ResearchGate. (2021). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. ResearchGate. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. spectroscopyeurope.com [spectroscopyeurope.com]

- 4. NMR chemical shift prediction of benzenes [stenutz.eu]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]

- 8. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. books.rsc.org [books.rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 18. researchgate.net [researchgate.net]

- 19. agilent.com [agilent.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. rsc.org [rsc.org]

- 22. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-6-(4-chlorophenylthio)benzonitrile: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-(4-chlorophenylthio)benzonitrile is a halogenated aromatic nitrile that holds significant interest as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] Its unique molecular architecture, featuring a fluorine atom activated by an ortho-nitrile group and a 4-chlorophenylthio substituent, provides a reactive scaffold for the construction of novel chemical entities. This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed synthetic protocol, and standardized methodologies for its characterization.

Part 1: Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its handling, application in synthesis, and for the prediction of its behavior in various chemical environments.

Structural and General Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| CAS Number | 175204-12-3 | [2][3][4][5] |

| Molecular Formula | C₁₃H₇ClFNS | [2][3] |

| Molecular Weight | 263.72 g/mol | [3][4] |

| Appearance | Off-white to slight yellow solid | [1] |

| Purity | Typically ≥97% | [4] |

Predicted Physicochemical Data

| Property | Predicted Value/Information | Justification/Notes |

| Melting Point | Expected to be a solid with a defined melting point above room temperature. | The compound is described as a solid by suppliers.[1] Aromatic compounds of similar molecular weight often have melting points in the range of 50-150 °C. |

| Boiling Point | High, likely >300 °C at atmospheric pressure. | Due to its molecular weight and polarity, significant thermal energy would be required to overcome intermolecular forces. Decomposition may occur at high temperatures. |

| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane, and likely insoluble in water. | The polar nitrile group and halogen atoms suggest solubility in polar aprotic solvents. The largely aromatic structure limits water solubility. |

| Stability | Stable under normal laboratory conditions. Should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents. | Thioether and nitrile functionalities are generally stable. Avoid strong acids or bases which could hydrolyze the nitrile. |

Part 2: Synthesis and Reactivity

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is favored due to the electronic properties of the starting materials.

Synthetic Pathway: Nucleophilic Aromatic Substitution (SₙAr)

The primary synthetic route involves the reaction of 2,6-difluorobenzonitrile with 4-chlorothiophenol. The presence of the electron-withdrawing nitrile group ortho to the fluorine atoms activates the aromatic ring towards nucleophilic attack.[6] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, before the elimination of a fluoride ion to yield the final product.[6]

Caption: Synthetic pathway for this compound via SₙAr.

Experimental Protocol: Synthesis

This protocol provides a generalized procedure for the synthesis of this compound.

Materials:

-

2,6-Difluorobenzonitrile

-

4-Chlorothiophenol

-

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-chlorothiophenol (1.0 equivalent) in anhydrous DMF.

-

Base Addition: Add potassium carbonate (1.5 equivalents) to the solution and stir for 15-20 minutes at room temperature to form the thiophenoxide nucleophile.

-

Substrate Addition: Add 2,6-difluorobenzonitrile (1.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Part 3: Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are standard analytical techniques and expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation.

Expected ¹H NMR Spectral Features:

-

The aromatic protons on the benzonitrile ring and the 4-chlorophenyl ring will appear in the aromatic region (typically δ 7.0-8.0 ppm).

-

Due to the substitution pattern, complex splitting patterns (multiplets) are expected for these protons.

Expected ¹³C NMR Spectral Features:

-

The carbon of the nitrile group (C≡N) will appear as a characteristic signal in the range of δ 115-125 ppm.

-

Multiple signals will be present in the aromatic region (δ 110-160 ppm) corresponding to the carbon atoms of the two aromatic rings.

-

Carbon atoms bonded to fluorine will exhibit C-F coupling.

Expected ¹⁹F NMR Spectral Features:

-

A single resonance is expected for the fluorine atom attached to the benzonitrile ring. The chemical shift will be influenced by the adjacent nitrile and thioether groups.

Experimental Protocol: NMR Sample Preparation

Caption: Workflow for preparing an NMR sample.

Procedure:

-

Weighing: Accurately weigh 5-25 mg of this compound.[7]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[8]

-

Homogenization: Gently vortex the vial to ensure the sample is fully dissolved and the solution is homogeneous.[9]

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.

-

Analysis: Place the NMR tube in the spectrometer and acquire the desired spectra (¹H, ¹³C, ¹⁹F).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic FTIR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | ~2220-2240 | Sharp, Medium |

| C-F (Aromatic) | ~1100-1250 | Strong |

| C-S (Thioether) | ~600-800 | Weak to Medium |

| C=C (Aromatic) | ~1450-1600 | Medium to Strong |

| C-H (Aromatic) | ~3000-3100 | Weak to Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectral Features:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 263.72).

-

Isotopic Pattern: Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak is expected, which is characteristic of a single chlorine atom.

-

Fragmentation: Common fragmentation patterns may involve the loss of the nitrile group (-CN), the chlorine atom (-Cl), or cleavage of the thioether bond.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized compound.

Experimental Protocol: HPLC Analysis

This protocol provides a general method for the analysis of aromatic nitriles. Method optimization may be required.

Instrumentation and Conditions:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.[10]

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. A small amount of an acid modifier like sulfuric acid or trifluoroacetic acid can improve peak shape.[10]

-

Detection: UV detection at a wavelength where the aromatic system absorbs, typically around 210-254 nm.[10]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Injection Volume: 5-20 µL.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1-1.0 mg/mL) in the mobile phase or a compatible solvent like acetonitrile.

-

Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions until a stable baseline is achieved.

-

Injection: Inject the sample onto the column.

-

Data Acquisition: Run the gradient and record the chromatogram.

-

Analysis: The purity of the compound can be determined by integrating the peak area of the main component and any impurities.

Part 4: Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable building block for organic synthesis, particularly in the development of new pharmaceutical agents. Its synthesis via nucleophilic aromatic substitution is a robust and well-understood process. The analytical techniques outlined in this guide provide a framework for the comprehensive characterization of this compound, ensuring its quality and suitability for further research and development.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of Cambridge. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of 2-(2-Methoxyphenyl)-2-methylpropionitrile. Retrieved from [Link]

-

mzCloud. (2016, February 29). 2 Fluoro 6 4 methoxyphenoxy benzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Retrieved from [Link]

-

Nacalai Tesque, Inc. (n.d.). 4. Sample Pretreatment for HPLC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PubMed Central. Retrieved from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

Sources

- 1. Best price/ this compound 97% CAS NO.175204-12-3, CasNo.175204-12-3 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]

- 2. This compound | VSNCHEM [vsnchem.com]

- 3. 175204-12-3|2-((4-Chlorophenyl)thio)-6-fluorobenzonitrile|BLDpharm [bldpharm.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 175204-12-3 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. organomation.com [organomation.com]

- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 10. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 2-Fluoro-6-(4-chlorophenylthio)benzonitrile (CAS No. 175204-12-3): A Prospective Scaffold in Drug Discovery

Disclaimer: This technical guide addresses the chemical entity 2-Fluoro-6-(4-chlorophenylthio)benzonitrile (CAS No. 175204-12-3). As of the latest literature review, this molecule is primarily recognized as a chemical intermediate.[1][2] Publicly available data on its specific biological activity, mechanism of action, and pharmacokinetic/pharmacodynamic profiles are limited. Therefore, this guide provides an in-depth analysis based on the well-established roles of its constituent chemical moieties—the fluorobenzonitrile and the chlorophenylthioether—in medicinal chemistry and drug design. The insights and protocols presented herein are intended to serve as a foundational resource for researchers exploring the potential of this and structurally related compounds.

Introduction

This compound is a synthetic organic compound characterized by a central benzonitrile core, substituted with a fluorine atom and a 4-chlorophenylthio group. Its chemical structure presents a compelling starting point for medicinal chemistry campaigns, offering a unique combination of functionalities known to modulate biological activity and pharmacokinetic properties. The nitrile group is a versatile pharmacophore, while the diaryl thioether linkage provides conformational flexibility and opportunities for specific receptor interactions. This guide will dissect the chemical properties, potential biological significance, and synthetic considerations for this molecule, providing a framework for its exploration in drug discovery programs.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development.

| Property | Value | Source |

| CAS Number | 175204-12-3 | N/A |

| Molecular Formula | C₁₃H₇ClFNS | N/A |

| Molecular Weight | 263.72 g/mol | N/A |

| Appearance | Off-white to slight yellow solid | [1] |

| Melting Point | 68 °C | N/A |

| Purity | Typically ≥97% | [1] |

| Storage | Store in a dry, cool, and well-ventilated place | [1] |

The Role of Key Functional Groups in Medicinal Chemistry

The therapeutic potential of this compound can be inferred from the established roles of its core components in drug design.

The Benzonitrile Moiety: A Versatile Pharmacophore

The nitrile group is a prominent feature in numerous FDA-approved drugs.[1] Its inclusion in a drug candidate can offer several advantages:

-

Enhanced Target Binding: The linear geometry and electron-withdrawing nature of the nitrile group can facilitate strong interactions with protein targets through hydrogen bonding, dipole-dipole interactions, and π-π stacking.

-

Improved Pharmacokinetics: Incorporation of a nitrile can modulate a compound's polarity, potentially improving its solubility, cell permeability, and metabolic stability.

-

Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can lead to a longer in vivo half-life.

The Thioether Linkage: A Flexible Connector with Metabolic Considerations

Thioethers are common in medicinal chemistry, serving as flexible linkers between aromatic systems. This flexibility allows the molecule to adopt various conformations, potentially enabling a better fit within a protein's binding pocket. However, thioethers can be susceptible to oxidation to sulfoxides and sulfones by metabolic enzymes, which can alter the compound's activity, solubility, and toxicity profile. This metabolic vulnerability should be a key consideration in the early stages of drug development.

Potential Therapeutic Applications: A Landscape of Possibilities

Given the structural motifs present in this compound, several therapeutic areas warrant investigation.

Oncology

Many kinase inhibitors and other anti-cancer agents feature benzonitrile and diaryl thioether scaffolds. The nitrile group can interact with key residues in the ATP-binding pocket of kinases, while the diaryl thioether can occupy hydrophobic regions.

Inflammation and Immunology

Compounds with similar structures have been explored as inhibitors of inflammatory signaling pathways. The conformational flexibility of the thioether bridge may allow for potent and selective inhibition of protein-protein interactions crucial for inflammatory responses.

Infectious Diseases

The antimicrobial potential of benzonitrile and thioether-containing compounds is an active area of research. These scaffolds can be tailored to inhibit essential enzymes in bacteria, viruses, or fungi.

Synthetic Chemistry and Derivatization Strategies

The synthesis of this compound and its derivatives is crucial for enabling structure-activity relationship (SAR) studies.

Core Synthesis

A plausible synthetic route to the core molecule involves a nucleophilic aromatic substitution reaction.

Caption: Plausible synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

-

To a solution of 2,6-difluorobenzonitrile (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add 4-chlorothiophenol (1.0-1.2 eq).

-

Add a mild base, such as potassium carbonate (K₂CO₃) (1.5-2.0 eq).

-

Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Derivatization for SAR Studies

To explore the chemical space around this scaffold, systematic modifications of its key components are recommended.

Caption: Key areas for structure-activity relationship (SAR) studies.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of the synthesized compounds.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons in distinct regions, with splitting patterns dictated by the substitution. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the characteristic nitrile carbon signal. |

| ¹⁹F NMR | A singlet or multiplet corresponding to the fluorine atom, providing information about its chemical environment. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight, along with characteristic isotopic patterns for chlorine. |

| HPLC | A single major peak indicating the purity of the compound. |

In Vitro Biological Evaluation: A General Workflow

For a novel compound with an unknown biological target, a tiered screening approach is often employed.

Caption: General workflow for in vitro biological evaluation.

Conclusion and Future Directions

While this compound is currently positioned as a building block in chemical synthesis, its structural features suggest a significant, yet unexplored, potential in drug discovery. The strategic combination of a fluorobenzonitrile core and a chlorophenylthioether moiety provides a solid foundation for the design of novel therapeutic agents. This technical guide offers a comprehensive starting point for researchers aiming to unlock the latent biological activities of this and related chemical scaffolds. Future investigations should focus on a systematic biological evaluation of this compound and its rationally designed derivatives across various disease-relevant assays. Such efforts may unveil novel lead compounds for the development of next-generation therapeutics.

References

Sources

Unlocking New Therapeutic Frontiers: A Technical Guide to the 2-Fluoro-6-(4-chlorophenylthio)benzonitrile Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of specific structural motifs in a single molecular framework often heralds the dawn of a new class of therapeutic agents. The 2-Fluoro-6-(4-chlorophenylthio)benzonitrile scaffold, while not extensively characterized in publicly available literature, represents a compelling starting point for drug discovery endeavors. This technical guide will deconstruct the rationale behind the design of this putative scaffold, propose a robust synthetic pathway, and outline a comprehensive strategy for exploring its therapeutic potential, with a particular focus on kinase inhibition. By providing a roadmap for synthesis, biological evaluation, and structure-activity relationship (SAR) studies, this document serves as a catalyst for the development of novel therapeutics derived from this promising core.

The Architectural Rationale: Deconstructing the this compound Core

The this compound scaffold is a composite of three key structural features, each contributing to its potential as a pharmacologically active agent. The strategic placement of these moieties creates a unique electronic and steric environment, ripe for interaction with biological targets.

-

The Fluorobenzonitrile Moiety: The benzonitrile group is a versatile functional handle in medicinal chemistry, capable of participating in various non-covalent interactions. The introduction of a fluorine atom ortho to the nitrile group significantly influences the molecule's properties. Fluorine's high electronegativity can enhance binding affinity to target proteins and improve metabolic stability, a common strategy in the design of modern therapeutics.[1] Furthermore, fluorinated benzonitriles are recognized as important intermediates in the synthesis of a variety of complex molecules, including kinase inhibitors.[1]

-

The Thioether Linkage: Thioethers are integral components of numerous approved drugs and clinical candidates, valued for their contribution to molecular architecture and biological activity.[2][3] This sulfur-containing linker provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within a binding pocket. The thioether linkage is also a key structural unit in a variety of compounds with demonstrated anti-cancer properties.[4]

-

The 4-Chlorophenyl Group: The presence of a halogenated phenyl ring is a common feature in many kinase inhibitors. The chlorine atom at the para position can engage in halogen bonding and other hydrophobic interactions within the active site of a protein, contributing to binding affinity and selectivity. The substitution pattern on this ring is a critical determinant of inhibitory potency.[1]

Synthetic Strategy: A Proposed Pathway to the Core Scaffold

A plausible and efficient synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the activation of the aromatic ring by the electron-withdrawing nitrile and fluoro groups.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,6-Difluorobenzonitrile

-

4-Chlorothiophenol

-

Potassium Carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure:

-

Reaction Setup: To a solution of 2,6-difluorobenzonitrile (1.0 eq) in anhydrous DMF, add 4-chlorothiophenol (1.1 eq) and potassium carbonate (2.0 eq).

-

Reaction Conditions: Stir the reaction mixture at 80°C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 30 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford the desired product, this compound.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Hypothesized Biological Significance: A Putative Kinase Inhibitor

The structural features of the this compound scaffold strongly suggest its potential as a kinase inhibitor. Many kinase inhibitors feature a heterocyclic core that mimics the adenine ring of ATP, binding to the hinge region of the kinase domain. While the benzonitrile core is not a traditional hinge-binder, its derivatives could be elaborated to incorporate such features. The fluoro and chlorophenylthio substituents can then occupy adjacent hydrophobic pockets, enhancing affinity and selectivity.

Hypothetical Mechanism of Action

It is postulated that derivatives of this scaffold could act as Type I or Type II kinase inhibitors, binding to the ATP-binding site. The nitrile group, or a derivative thereof, could form hydrogen bonds with the kinase hinge region. The 4-chlorophenyl group would likely occupy the hydrophobic pocket, while the fluoro-substituted ring could interact with the ribose-binding pocket.

Caption: Hypothetical binding mode of a scaffold derivative in a kinase active site.

A Roadmap for Discovery: Structure-Activity Relationship (SAR) Exploration

The this compound core provides a versatile platform for chemical modification to explore the SAR and optimize for potency, selectivity, and pharmacokinetic properties. The following table outlines a systematic approach to this exploration.

| Modification Site | Rationale | Proposed Modifications |

| 4-Chlorophenyl Ring | To probe the hydrophobic pocket and explore additional interactions. | Vary substituents (e.g., -CH3, -OCH3, -CF3). Replace with other aryl or heteroaryl rings (e.g., pyridine, pyrimidine). |

| Thioether Linker | To modulate conformational flexibility and introduce new interactions. | Oxidize to sulfoxide or sulfone to introduce hydrogen bond acceptors. |

| Benzonitrile Core | To enhance hinge-binding interactions and modulate physicochemical properties. | Convert nitrile to tetrazole, amide, or other bioisosteres. Introduce substituents on the benzonitrile ring. |

SAR Exploration Workflow

Caption: A workflow for the exploration of structure-activity relationships.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives based on the this compound scaffold, a series of robust in vitro assays are recommended.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

Objective: To determine the inhibitory activity of test compounds against a panel of selected kinases.

Procedure:

-

Reagent Preparation: Prepare kinase buffer, kinase-enzyme solution, substrate solution, and ADP-Glo™ reagents according to the manufacturer's instructions.

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Kinase Reaction: In a 384-well plate, add the kinase-enzyme solution, substrate solution, and test compound. Initiate the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for 1 hour.

-

Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents and a luminometer.

-

Data Analysis: Calculate the IC50 values for each compound by plotting the percent inhibition against the compound concentration.

Protocol 2: Cell-Based Anti-Proliferative Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of the test compounds on cancer cell lines.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Crystal Solubilization: Solubilize the formazan crystals with DMSO.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values for each compound.

Biological Evaluation Workflow

Sources

An In-Depth Technical Guide to the Predicted Biological Activity of 2-Fluoro-6-(4-chlorophenylthio)benzonitrile Derivatives

Executive Summary: The 2-fluoro-6-(4-chlorophenylthio)benzonitrile scaffold represents a promising, yet underexplored, area in medicinal chemistry. While direct biological data for this specific compound is limited in publicly accessible literature, a comprehensive analysis of structurally related molecules provides a strong basis for predicting its potential therapeutic activities. This guide synthesizes current knowledge on analogous benzonitrile and thioether derivatives to forecast the biological profile of this compound and its derivatives. The core structural motifs—a fluorinated benzonitrile, a thioether linkage, and a chlorophenyl group—are frequently associated with significant anticancer and antimicrobial properties. This document outlines the rationale behind these predicted activities, proposes potential mechanisms of action, and provides detailed experimental protocols for the validation of these hypotheses. The insights presented herein are intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this class of compounds.

Part 1: The 2-Fluoro-6-(phenylthio)benzonitrile Scaffold: A Profile

The unique arrangement of functional groups in this compound suggests a molecule designed for specific biological interactions. Understanding the contribution of each component is key to predicting its overall activity.

Chemical Structure and Physicochemical Properties

The core structure consists of a benzonitrile ring substituted with a fluorine atom and a 4-chlorophenylthio group. The nitrile group is a versatile functional group in drug design, known for its ability to form hydrogen bonds and act as a bioisostere for other functional groups.[1] The presence of a fluorine atom can enhance metabolic stability and binding affinity.[2] The thioether linkage provides conformational flexibility, while the 4-chlorophenyl group adds lipophilicity and can engage in halogen bonding and other non-covalent interactions.

| Property | Predicted Value |

| Molecular Formula | C13H7ClFNS |

| Molecular Weight | 263.72 g/mol [3] |

| Appearance | Off-white to slight yellow solid[4] |

| CAS Number | 175204-12-3[3] |

Significance of Key Functional Groups in Medicinal Chemistry

-

Fluorine: The introduction of fluorine into a drug candidate can significantly modulate its pharmacokinetic and pharmacodynamic properties. It can increase metabolic stability by blocking sites of oxidation, enhance binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.[2]

-

Nitrile Group: The cyano group is a key pharmacophore in many approved drugs.[5] It can act as a hydrogen bond acceptor and its linear geometry allows it to fit into narrow enzymatic clefts.[1] Its electron-withdrawing nature also influences the electronic properties of the aromatic ring.[5]

-

Chlorophenylthio Moiety: The thioether linkage is present in numerous biologically active compounds and provides a flexible connection between two aromatic rings. The 4-chlorophenyl group is a common substituent in drug design, contributing to the lipophilicity of the molecule and potentially engaging in specific interactions with target proteins.[6]

Proposed Synthetic Strategies

The synthesis of this compound can be approached through several established synthetic routes. A common method involves the nucleophilic aromatic substitution of a di-halogenated benzonitrile with a substituted thiophenol.

Part 2: Predicted Biological Activities and Mechanisms of Action

Based on the extensive literature on related compounds, this compound derivatives are predicted to exhibit significant anticancer and antimicrobial activities.

Anticancer Potential

The benzonitrile scaffold is a common feature in a variety of anticancer agents.[5] The presence of a thioether linkage and halogen substitutions has also been shown to enhance cytotoxic activity in several classes of compounds.[7]

Evidence from Structurally Related Derivatives:

-

Benzofuran Derivatives: Studies on halogenated benzofuran derivatives have demonstrated their cytotoxic activity against various cancer cell lines. The introduction of halogens like chlorine and fluorine can significantly enhance anticancer activity.[8] Some derivatives have been shown to induce apoptosis in a caspase-dependent manner.[8]

-

Quinazoline Derivatives: Structure-activity relationship (SAR) studies of quinazoline derivatives as EGFR kinase inhibitors have shown that substitutions with small, lipophilic groups like fluorine and chlorine on the phenyl rings can increase antiproliferative activity.[6]

-

Thio-substituted Compounds: The synthesis of hybrid molecules containing a 2-chloroethylthio moiety has been explored as a strategy to combine DNA alkylating properties with other cytotoxic mechanisms, leading to potent anticancer agents.[7]

Potential Molecular Targets and Signaling Pathways:

Given the structural similarities to known anticancer agents, potential molecular targets for this compound derivatives could include key signaling proteins involved in cell proliferation and survival, such as:

-

Tyrosine Kinases (e.g., EGFR, VEGFR): Many kinase inhibitors feature substituted aromatic rings that bind to the ATP-binding pocket of the enzyme.

-

Tubulin: The nitrile group is present in some compounds that interfere with microtubule dynamics.

-

Apoptosis-regulating Proteins (e.g., Bcl-2 family): The induction of apoptosis is a common mechanism of action for many cytotoxic drugs.

Experimental Protocol for In Vitro Cytotoxicity Screening:

-

Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., fibroblasts) should be cultured in appropriate media and conditions.

-

Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to the desired concentrations.

-

Cell Treatment: Cells are seeded in 96-well plates and, after adherence, treated with various concentrations of the compound for a specified duration (e.g., 48 or 72 hours).

-

Cytotoxicity Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the percentage of cell viability is calculated relative to untreated control cells.

-

Data Analysis: The IC50 (half-maximal inhibitory concentration) value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Benzonitrile and benzothiazole derivatives have been reported to possess a broad spectrum of antimicrobial activities.[9][10]

Insights from Analogous Compounds:

-

Benzonitrile Derivatives: Certain benzonitrile derivatives have shown good to moderate antibacterial activity, with halogen substitutions at the meta position enhancing their efficacy against both Gram-positive and Gram-negative bacteria.[9]

-

Benzothiazole Derivatives: The benzothiazole nucleus is an important scaffold with a wide array of biological activities, including antimicrobial effects.[10]

Potential Mechanisms of Antimicrobial Action:

The mechanism of action for antimicrobial benzonitrile derivatives may involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. The lipophilic nature of the this compound scaffold could facilitate its penetration into bacterial cells.

Experimental Protocol for Minimum Inhibitory Concentration (MIC) Assay:

-

Bacterial Strains: A panel of clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, should be used.

-

Compound Preparation: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the bacterial strain.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Part 3: Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for this compound is not available, general trends can be inferred from related compound classes.

| Structural Feature | Observed Effect on Activity in Analogs |

| Halogen Substitution on Phenyl Rings | Small, lipophilic halogens (F, Cl) often enhance anticancer and antimicrobial activity.[6][9] |

| Position of Substituents | The position of substituents on the aromatic rings can significantly impact biological activity. |

| Nature of the Thioether Linkage | Modifications to the thioether linkage could influence conformational flexibility and target binding. |

Future Directions:

-

Synthesis of a Focused Library: A library of derivatives should be synthesized to explore the SAR of the this compound scaffold. This could involve varying the substituents on both phenyl rings and modifying the thioether linkage.

-

Mechanism of Action Studies: For active compounds, further studies should be conducted to elucidate their precise mechanism of action. This could involve target identification and validation studies, as well as an investigation of their effects on cellular signaling pathways.

-

In Vivo Efficacy Studies: Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy and safety profiles.

Part 4: Conclusion

The this compound scaffold holds considerable promise as a source of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. While further experimental validation is required, the analysis of structurally related compounds provides a strong rationale for prioritizing this chemical class for further investigation. The detailed experimental protocols and SAR insights provided in this guide offer a roadmap for researchers to systematically explore the biological activities of these intriguing molecules.

Part 5: References

-

Mphahlele, M. J., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(11), 3149. [Link]

-

Patel, N. B., & Patel, H. R. (2012). Synthesis, characterization and antimicrobial activity of some novel benzonitrile derivatives. Journal of Saudi Chemical Society, 16(4), 433-440.

-

Siddiqui, N., et al. (2007). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(1), 253-257.

-

Rojas-Aguirre, Y., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(18), 6104. [Link]

-

Rojas-Aguirre, Y., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(18), 6104. [Link]

-

Al-Ostoot, F. H., et al. (2022). Correlation Between Structure and New Anti-Cancer Activity of Some Antioxidants Following Chemical Structure Modification. Oriental Journal of Chemistry, 38(3), 586-594.

-

Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Journal of Medicinal Chemistry, 53(22), 7902-7917.

-

Özenver, N., & Sönmez, N. (2021). Structure-activity relationship of anticancer drug candidate quinones. Archives of Pharmacal Research, 44(1), 94-107.

-

Rojas-Aguirre, Y., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(18), 6104. [Link]

-

Dyshlovoy, S. A., et al. (2020). Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells. Molecules, 25(21), 5122.

-

Al-Zoubi, R. M., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2796. [Link]

-

Szychowska, K., et al. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 27(13), 4242. [Link]

-

Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

-